molecular formula C4H4ClFO B062760 (1S-trans)-2-Fluorocyclopropanecarbonyl chloride CAS No. 185225-82-5

(1S-trans)-2-Fluorocyclopropanecarbonyl chloride

Cat. No.: B062760
CAS No.: 185225-82-5
M. Wt: 122.52 g/mol
InChI Key: FRCQGUPEBLSFGO-HRFVKAFMSA-N
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Description

(1S-trans)-2-Fluorocyclopropanecarbonyl chloride is a chemical compound characterized by the presence of a fluorine atom attached to a cyclopropane ring, which is further bonded to a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S-trans)-2-Fluorocyclopropanecarbonyl chloride typically involves the fluorination of cyclopropane derivatives followed by the introduction of the carbonyl chloride group. One common method includes the reaction of cyclopropane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting fluorocyclopropane is then treated with oxalyl chloride to form the carbonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and proper handling of reagents are crucial due to the reactive nature of the intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

(1S-trans)-2-Fluorocyclopropanecarbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Reduction Reactions: The compound can be reduced to form (1S-trans)-2-Fluorocyclopropanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of (1S-trans)-2-Fluorocyclopropanecarboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).

    Reduction: Reducing agent (LiAlH4), solvent (ether), temperature (0-25°C).

    Oxidation: Oxidizing agent (KMnO4), solvent (water), temperature (room temperature).

Major Products Formed

    Substitution: Amides, esters, thioesters.

    Reduction: (1S-trans)-2-Fluorocyclopropanemethanol.

    Oxidation: (1S-trans)-2-Fluorocyclopropanecarboxylic acid.

Scientific Research Applications

(1S-trans)-2-Fluorocyclopropanecarbonyl chloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Potential precursor for the development of fluorinated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S-trans)-2-Fluorocyclopropanecarbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing for the formation of various derivatives through nucleophilic substitution. The fluorine atom’s presence can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    (1S-trans)-2-Chlorocyclopropanecarbonyl chloride: Similar structure but with a chlorine atom instead of fluorine.

    (1S-trans)-2-Bromocyclopropanecarbonyl chloride: Similar structure but with a bromine atom instead of fluorine.

    (1S-trans)-2-Iodocyclopropanecarbonyl chloride: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

(1S-trans)-2-Fluorocyclopropanecarbonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical transformations.

Properties

IUPAC Name

(1S,2S)-2-fluorocyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClFO/c5-4(7)2-1-3(2)6/h2-3H,1H2/t2-,3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCQGUPEBLSFGO-HRFVKAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452423
Record name (1S-TRANS)-2-FLUOROCYCLOPROPANECARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185225-82-5
Record name (1S-TRANS)-2-FLUOROCYCLOPROPANECARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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